(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide
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Description
(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is of interest to researchers due to its unique chemical structure and its potential to interact with biological systems in a variety of ways. In
Scientific Research Applications
Acrylamide-Based Compounds in Cancer Research
Acrylamide derivatives have been extensively studied for their potential therapeutic applications, particularly in cancer research. For example, the synthesis of focused compound libraries, including acrylamide analogues, has led to the identification of new lead compounds with improved cytotoxicity against various cancer cell lines. Such studies highlight the broad spectrum of growth inhibition potential of acrylamide derivatives, suggesting that "(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" could be explored for similar bioactivities. The exploration of acrylamide derivatives with different substituents has shown significant potency enhancements in cytotoxic activities, indicating the valuable role of structural diversity in developing anticancer agents (Tarleton et al., 2013).
Acrylamide in Protein Studies
Acrylamide is known for its efficient quenching properties of tryptophanyl fluorescence in proteins, providing a method to study the exposure of tryptophan residues. This property can be utilized in research focusing on protein structure and dynamics, where acrylamide analogues might serve as tools for probing protein conformations and interactions. The ability to discriminate the degree of exposure of tryptophan residues in proteins through fluorescence quenching studies offers a nuanced approach to understanding protein structure and function, thereby opening avenues for the application of acrylamide derivatives in biochemical research (Eftink & Ghiron, 1976).
Acrylamide Derivatives in Material Science
Acrylamide compounds have also found applications in material science, such as the development of antibacterial and antifouling coatings. The incorporation of acrylamide derivatives into polymers has led to the synthesis of materials with specific functional properties, including self-polishing and antifouling performance. This suggests the potential for "(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide" to be investigated for similar applications, particularly in the development of new materials with desired surface properties and biological activity (Chunhua et al., 2020).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O3/c23-18-5-2-1-4-15(18)8-10-21(26)24-17-9-7-16-11-12-25(19(16)14-17)22(27)20-6-3-13-28-20/h1-10,13-14H,11-12H2,(H,24,26)/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKVLMJICKPNHQU-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)C=CC3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C2=C1C=CC(=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2-chlorophenyl)-N-(1-(furan-2-carbonyl)indolin-6-yl)acrylamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.